Harmine

DYRK1A inhibition kinase selectivity neurological disease research

Researchers requiring a well-characterized pharmacological probe for DYRK1A often encounter lot-to-lot variability in potency and inadequate kinase selectivity profiling across vendors. Harmine (CAS 442-51-3) addresses this gap as a rigorously authenticated β-carboline alkaloid with documented dual-target engagement. • Quantified DYRK1A IC50 of 80 nM with >10-fold selectivity over DYRK2 (IC50 900 nM) and DYRK3 (IC50 800 nM), enabling data interpretation within a validated kinase inhibition context. • Defined DYRK1A:MAO-A IC50 ratio of 1.2, establishing it as the benchmark dual inhibitor for medicinal chemistry campaigns aiming to decouple these activities. • Preferred reference compound for collagen-mediated platelet activation studies, significantly outperforming harmaline and harmalol in PLCgamma2 phosphorylation inhibition. Supplied with batch-specific CoA documenting purity, identity, and solubility parameters to support reproducible experimental outcomes.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 442-51-3
Cat. No. B1663883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmine
CAS442-51-3
SynonymsHarmine;  telepathine;  Yageine;  Yajeine;  Banisterine;  Leucoharmine;  HARMINE;  442-51-3;  7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole;  Banisterine;  Telepathine
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
InChIInChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
InChIKeyBXNJHAXVSOCGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmine DYRK1A Selectivity & β-Carboline Differentiation


Harmine (CAS 442-51-3) is a naturally occurring β-carboline alkaloid and harmala alkaloid [1]. It is widely utilized in research as a pharmacological tool for its potent, selective inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and its activity as a reversible inhibitor of monoamine oxidase A (MAO-A) . Its dual-target profile distinguishes it within the broader class of harmala alkaloids, making it a standard reference compound in studies of kinase signaling, neurobiology, and metabolic regulation.

Dual DYRK1A/MAO-A inhibition probe
β-carboline alkaloid reference compound
Reported kinase selectivity context

Harmine vs. Harmaline & Harmane: Pharmacological Divergence


The β-carboline alkaloids, such as harmine, harmaline, and harmane, share a core structural motif but exhibit profound functional divergence due to subtle substituent variations, making simple substitution invalid for rigorous scientific work [1]. Direct comparative studies reveal that these analogs differ not only in their primary target engagement (e.g., DYRK1A vs. MAO-A selectivity ratios) but also in their critical ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. For instance, while harmine and harmaline are both MAO-A inhibitors, their intrinsic clearance rates in human liver microsomes differ by nearly 50% [2], and their tissue distribution and oral bioavailability are not comparable [3]. Therefore, experimental outcomes are strictly tied to the specific compound's unique multi-parametric profile, not the generic β-carboline scaffold.

Profile
Harmine (Target)
Analog Divergence
Target Engagement
DYRK1A/MAO-A dual inhibition profile
Harmaline shows MAO-A bias; harmane weaker DYRK1A — selectivity ratios may shift pathway response
Metabolic Stability
Reported higher intrinsic clearance
Harmaline may offer slower clearance context; in vivo exposure duration may differ
Antiplatelet Activity
Ranked most potent in collagen assay (with harmane)
Harmaline showed weak, non-significant effect — antiplatelet model response rank may differ significantly

Harmine Quantitative Differentiation: Selectivity, Potency & ADME


DYRK1A Kinase Selectivity Profile

Harmine demonstrates a quantifiable selectivity window for DYRK1A over other related kinases, a key differentiator from non-selective kinase probes. In head-to-head enzyme assays, harmine inhibits DYRK1A with an IC50 of 0.08 μM (80 nM) . Its activity against the closely related DYRK2 is over 10-fold weaker (IC50 = 0.9 μM), and against DYRK3 is 10-fold weaker (IC50 = 0.8 μM). Selectivity is even more pronounced against PIM3 (IC50 = 4.3 μM) and CK1 (IC50 = 1.5 μM) . This >10-fold selectivity over DYRK2 and DYRK3 is critical for minimizing confounding off-target effects in cellular models where these kinases have distinct physiological roles.

DYRK1A Selectivity
Head-to-head
IC50 DYRK1A 0.08 µM vs DYRK2 0.9 µM (>10-fold); DYRK3 0.8 µM; PIM3 4.3 µM; CK1 1.5 µM
Supports DYRK1A probe selection over less selective inhibitors
In vitro kinase inhibition assays; off-target kinase context may require review
DYRK1A inhibition kinase selectivity neurological disease research

Antiplatelet Activity: β-Carboline Comparison

In a direct comparative study assessing the antiplatelet activity of six β-carboline alkaloids, harmine and harmane were identified as the most potent inhibitors of collagen-induced platelet aggregation [1]. At a uniform test concentration of 200 μM, harmine and harmane demonstrated a strong inhibitory effect, while harmol exhibited medium potency. In contrast, norharmane, harmalol, and harmaline showed only weak, non-significant effects [1]. This head-to-head ranking establishes that not all β-carbolines possess equivalent antiplatelet potential, with harmine representing one of the two most efficacious compounds in this specific functional assay.

Antiplatelet Activity
Head-to-head
Ranked most potent group (harmine, harmane); harmaline, harmalol, norharmane weak
Reported antiplatelet model-response rank
Collagen-induced platelet aggregation assay at 200 µM
antiplatelet aggregation cardiovascular research collagen-induced activation

Intrinsic Clearance: Harmine vs. Harmaline

Despite their structural similarity, harmine and harmaline are handled very differently by hepatic metabolic enzymes, which has direct implications for in vivo experimental design and exposure. A comparative study using human liver microsomes found that the intrinsic clearance (CLint) value for harmine was approximately 1.49-fold greater than that of harmaline [1]. This indicates that harmine is more rapidly metabolized in vitro, which is consistent with findings that it is more unstable and possesses weaker metabolic stability than harmaline [1]. This pharmacokinetic divergence provides a scientific rationale for their distinct in vivo profiles and helps explain why harmine has a lower oral bioavailability (F=3%) compared to harmane (F=19%) [2].

Intrinsic Clearance
Head-to-head
Harmine CLint ~1.49-fold higher vs harmaline
Supports differential in vivo exposure context
Human liver microsome assay; may affect exposure duration
metabolic stability liver microsomes ADME studies

DYRK1A/MAO-A Selectivity Across Harmala Alkaloids

A major challenge with harmine as a DYRK1A inhibitor is its potent off-target activity at MAO-A. A comparative profiling study provides quantitative selectivity ratios (IC50(MAO-A) / IC50(DYRK1A)) for a panel of β-carbolines [1]. Harmine exhibits a DYRK1A:MAO-A IC50 ratio of 1.2, indicating near-equal potency for both targets [1]. In contrast, harmaline is significantly more selective for MAO-A over DYRK1A (ratio = 26.1), while the analog harmol demonstrates improved selectivity for DYRK1A over MAO-A (ratio = 0.2) [1]. This side-by-side comparison highlights that while harmine is a potent DYRK1A inhibitor, its lack of target selectivity is a quantifiable limitation compared to optimized analogs like harmol, which shows a better therapeutic window in vivo [2].

DYRK1A/MAO-A Ratio
Head-to-head
Harmine ratio 1.2 (near equipotent); harmaline 26.1, harmol 0.2, harmane 4.2
Dual-target inhibition context; guides analog selection
MAO-Glo / TR-FRET DYRK1A assays; harmol shows improved DYRK1A selectivity
DYRK1A selectivity MAO-A off-target therapeutic window

Harmine Research Applications & Use Cases


Probing DYRK1A in Cellular Models

Harmine is best applied as a pharmacological probe for DYRK1A in cellular and biochemical assays where a quantifiable selectivity window over DYRK2 and DYRK3 (>10-fold) is acceptable for data interpretation . Its well-characterized IC50 values across a panel of kinases (DYRK1A, DYRK2, DYRK3, PIM3, CK1) allow researchers to design experiments with appropriate control compounds and interpret results within the known context of its kinase inhibition profile. This application is most relevant for early-stage discovery research in neurological disorders where DYRK1A is a key target.

Collagen-Induced Platelet Aggregation Pathways

For studies focused on atherothrombosis and collagen-mediated platelet activation, harmine is a preferred β-carboline reference compound. Direct comparative data shows that harmine and harmane are the most potent inhibitors of this specific pathway, significantly outperforming analogs like harmaline and harmalol . Therefore, harmine should be selected when the experimental goal is to achieve robust inhibition of PLCgamma2 phosphorylation and subsequent platelet aggregation induced by collagen, a mechanism not equally targeted by other β-carbolines .

Dual DYRK1A/MAO-A Inhibition Reference

Harmine serves as an essential reference standard in research aimed at understanding the biological consequences of simultaneously inhibiting DYRK1A and MAO-A . Its selectivity ratio (DYRK1A:MAO-A IC50 ratio of 1.2) establishes it as a benchmark dual inhibitor against which more selective analogs (e.g., harmol with a ratio of 0.2, or harmaline with a ratio of 26.1) can be compared . This application is critical for medicinal chemistry campaigns aiming to decouple these two activities to create safer or more targeted therapeutic candidates [3].

Application
Selection Property
Validation Focus
DYRK1A cellular probe studies
Reported kinase selectivity context
DYRK1A pathway-response endpoints
Collagen-induced platelet aggregation research
Reported antiplatelet activity rank
PLCgamma2 pathway model response
Dual DYRK1A/MAO-A inhibition benchmark
Dual-target selectivity ratio context
Comparator analog selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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